

Technical Guide: Physicochemical Properties of 1-Methyl-2-propylcyclopentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methyl-2-propylcyclopentane

Cat. No.: B14171914

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of **1-Methyl-2-propylcyclopentane**, a cycloalkane of interest in various chemical research and development applications. This document outlines the available physicochemical data for its isomers and describes the standard experimental protocols for their determination.

Physicochemical Data Summary

1-Methyl-2-propylcyclopentane (C_9H_{18} , Molecular Weight: 126.24 g/mol) exists as two stereoisomers: **cis-1-Methyl-2-propylcyclopentane** and **trans-1-Methyl-2-propylcyclopentane**.^[1] The physical properties of these isomers can differ. The quantitative data available for each isomer are summarized below.

Property	cis-1-Methyl-2-propylcyclopentane	trans-1-Methyl-2-propylcyclopentane
Boiling Point	148.86 °C (at 760 mmHg) ^[2]	150 °C ^[3]
Density	0.775 g/cm ³ ^[2]	Not available
CAS Number	932-43-4 ^[2]	932-44-5

Experimental Protocols

The determination of the boiling point and density of liquid hydrocarbons such as **1-Methyl-2-propylcyclopentane** is fundamental to their characterization. The following are detailed descriptions of standard experimental methodologies.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property.[\[4\]](#)

Thiele Tube Method:

This method is suitable for determining the boiling point of small quantities of a liquid.[\[5\]](#)

- **Sample Preparation:** A small volume (approximately 0.5 mL) of the liquid is placed in a small test tube or a Durham tube.
- **Capillary Tube Insertion:** A capillary tube, sealed at one end, is inverted and placed into the sample tube.
- **Apparatus Setup:** The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
- **Heating:** The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
- **Observation:** Upon further heating, the vapor of the sample will also be expelled, resulting in a rapid and continuous stream of bubbles from the capillary tube. At this point, the heat source is removed.
- **Boiling Point Determination:** The liquid in the Thiele tube is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[\[5\]](#)

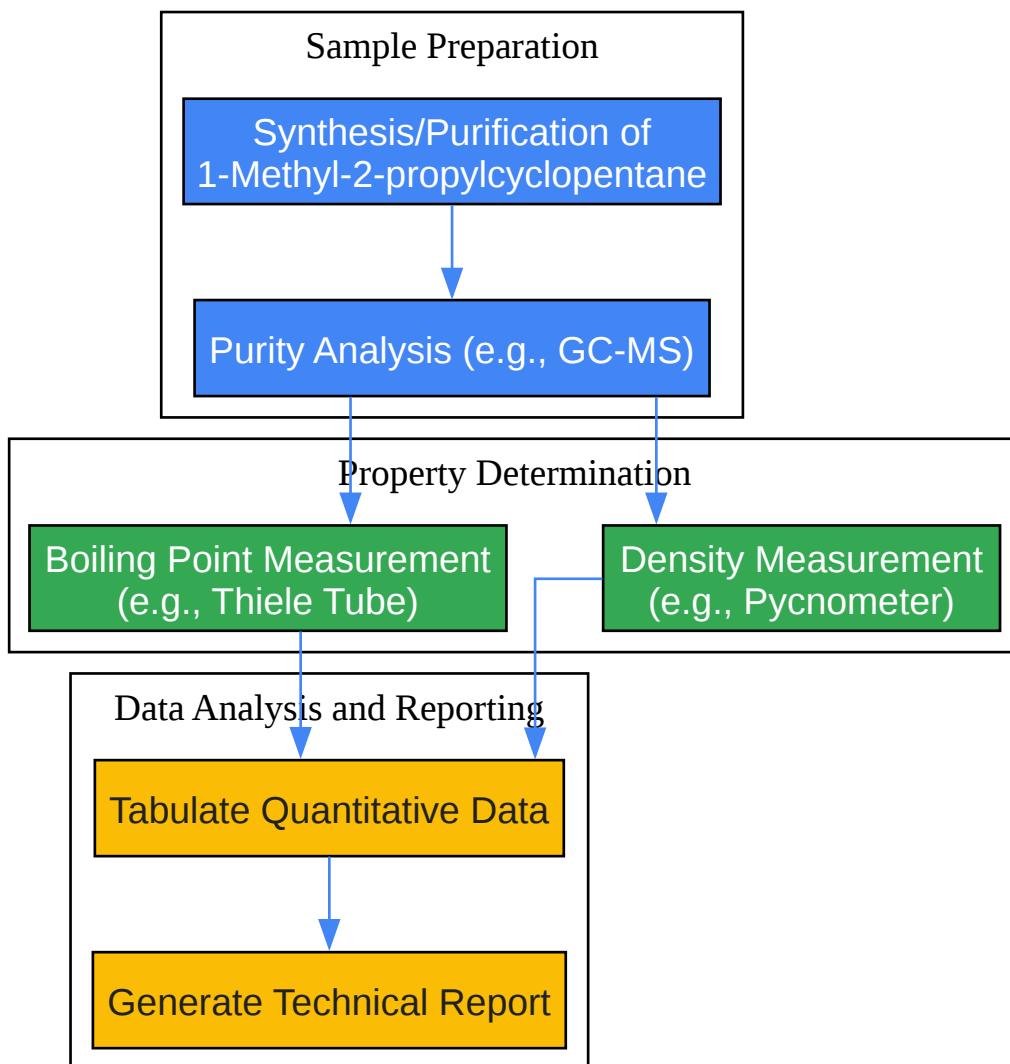
Determination of Density

The density of a liquid is its mass per unit volume. Several methods are available for the accurate determination of the density of liquid hydrocarbons.

Pycnometer Method:

A pycnometer is a flask with a specific, accurately known volume.

- Cleaning and Weighing: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance.
- Sample Filling: The pycnometer is filled with the sample liquid, taking care to avoid air bubbles. The stopper is inserted, and any excess liquid is wiped from the outside.
- Weighing with Sample: The mass of the pycnometer filled with the sample is determined.
- Temperature Control: The temperature of the sample is recorded, as density is temperature-dependent.
- Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.


Vibrating Tube Densitometer:

This is a modern and highly accurate method for density determination.

- Principle: The instrument measures the oscillation frequency of a U-shaped tube containing the sample. The frequency of oscillation is directly related to the density of the liquid in the tube.
- Calibration: The instrument is calibrated using fluids of known density (e.g., dry air and pure water).
- Measurement: The sample is introduced into the oscillating tube, and the instrument provides a direct reading of the density at a controlled temperature.

Logical Workflow for Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the physical properties of a liquid hydrocarbon.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-1-Methyl-2-propylcyclopentane | C9H18 | CID 6427144 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. trans-1-Methyl-2-propylcyclopentane [webbook.nist.gov]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Methyl-2-propylcyclopentane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14171914#boiling-point-and-density-of-1-methyl-2-propylcyclopentane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com